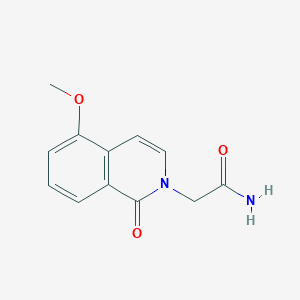

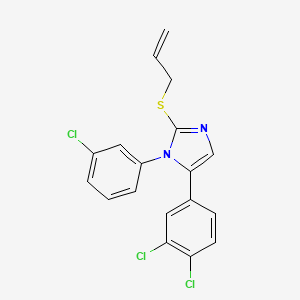

2-(5-Methoxy-1-oxoisoquinolin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(5-Methoxy-1-oxoisoquinolin-2-yl)acetamide" is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. While the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential properties and synthesis of "2-(5-Methoxy-1-oxoisoquinolin-2-yl)acetamide".

Synthesis Analysis

The synthesis of related isoquinoline compounds involves multi-step processes. For instance, (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides are synthesized from 2-vinylbenzonitrile derivatives through a key step of iodine-mediated 6-endo cyclization of (Z)-3-acetylamino-3-(2-vinylphenyl)propenamides . This process includes the coupling of 2-vinylbenzonitriles with magnesium enolates of tertiary amides followed by N-acetylation. Similarly, the synthesis of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide is achieved through Sonogashira cross-coupling, which is a palladium-catalyzed reaction involving a terminal alkyne and an aryl or vinyl halide .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic bicyclic ring system, which is similar to the structure of quinoline but with the nitrogen atom in a different position. The structure of the synthesized compounds is confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoquinoline derivatives are typically cyclization reactions, cross-coupling reactions, and acetylation. The iodine-mediated cyclization is a crucial step in forming the isoquinoline ring system . Cross-coupling reactions, such as the Sonogashira reaction, are used to introduce various substituents into the aromatic system, which can significantly alter the chemical properties of the resulting compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(5-Methoxy-1-oxoisoquinolin-2-yl)acetamide" are not directly reported in the provided papers, the properties of similar compounds can be inferred. Isoquinoline derivatives are generally crystalline solids with high melting points due to their aromatic nature and the presence of intermolecular hydrogen bonding. The introduction of substituents such as methoxy groups can influence the solubility, reactivity, and biological activity of these compounds. The cytotoxic activity of some isoquinoline derivatives against cancer cell lines suggests potential applications in medicinal chemistry .

Applications De Recherche Scientifique

Structural Aspects and Properties

A study by Karmakar, Sarma, and Baruah (2007) investigates the structural aspects of isoquinoline derivatives with amide groups. Their research focused on the formation of gels and crystalline salts when treated with different acids, revealing the compounds' potential in materials science for creating structured materials with specific properties (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Ambros, Angerer, and Wiegrebe (1988) synthesized Methoxy‐indolo[2,1‐a]isoquinolines and evaluated their cytostatic activity in vitro. Their findings suggest the potential of these compounds for developing new antitumor therapies (Ambros, Angerer, & Wiegrebe, 1988).

Osteoarthritis Treatment

Inagaki et al. (2022) identified a novel chemical compound targeting Matrix Metalloprotease-13 for early osteoarthritis treatment. Their in vitro study demonstrates the compound's efficacy in attenuating IL-1β-induced MMP13 mRNA expression, indicating its potential as a new drug candidate for osteoarthritis (Inagaki et al., 2022).

Synthesis and Evaluation for Topoisomerase I Inhibition

Nagarajan et al. (2006) explored the synthesis and evaluation of indenoisoquinoline topoisomerase I inhibitors substituted with nitrogen heterocycles. Their work contributes to the development of potential therapeutic agents for cancer, showcasing the compound's utility in medicinal chemistry (Nagarajan et al., 2006).

Fluorescence Applications

Hirano et al. (2004) highlighted the novel fluorophore 6-Methoxy-4-quinolone for its strong fluorescence in a wide pH range of aqueous media. This property makes it an excellent candidate for biomedical analysis and fluorescent labeling, emphasizing its significance in biochemical and analytical research (Hirano et al., 2004).

Propriétés

IUPAC Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9-8(10)5-6-14(12(9)16)7-11(13)15/h2-6H,7H2,1H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHKBFMRLWDXPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methoxy-1-oxoisoquinolin-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)

![3-[(3-Chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2518266.png)

![N-[2-methyl-4-[3-methyl-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B2518268.png)

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)